Molinate
Overview
Description
. It is known for its selective action and has been widely used in agriculture to ensure the healthy growth of crops by eliminating unwanted weeds.
Mechanism of Action
Target of Action
Molinate, a thiocarbamate herbicide, primarily targets the neuroendocrine control of ovulation in rats . It significantly suppresses the secretion of luteinizing hormone (LH) and prolactin . The brain is the primary target site for the effects on pituitary hormone secretion .
Mode of Action
This compound acts by conjugating acetyl coenzyme A and other sulfhydryl-containing biomolecules . This results in the inhibition of fatty acid and lipid biosynthesis, leading to reduced cuticular wax deposition and inhibition of the biosynthesis of proteins . It also interferes with the neural trigger of ovulation, blocking the LH surge and delaying ovulation .
Biochemical Pathways
This compound is metabolized by the enzyme this compound hydrolase, produced by the bacterium Gulosibacter molinativorax ON4T . This enzyme plays a key role in the only known this compound degradation pathway, which ends in the formation of innocuous compounds . The process involves the hydrolysis of this compound, a reaction facilitated by the active site of the enzyme .
Pharmacokinetics
The pharmacokinetics of this compound in humans have been extrapolated from in vivo experiments with chimeric mice with humanized liver and physiologically based pharmacokinetic modeling . The slower disposition of this compound and accumulation of this compound sulfoxide in humans were estimated by modeling after single and multiple doses compared with elimination in rodents .
Result of Action
This compound exposure can lead to various molecular and cellular effects. For instance, it has been shown to induce organ defects in zebrafish during their developmental stage by promoting apoptosis, inflammation, and endoplasmic reticulum stress . It also affects cardiovascular phenotype, neuronal defects, and liver development in zebrafish .
Action Environment
Environmental factors play a significant role in the action of this compound. Due to its physicochemical properties, this compound can easily disperse and react in the environment, originating diverse transformation products, some with increased toxicity . Microbial transformation of this compound by bacteria or fungi can also occur, sometimes serving as a nutrient and energy source . In addition, temperature and other abiotic factors can influence the biodegradation of this compound .
Biochemical Analysis
Biochemical Properties
Molinate interacts with various enzymes and proteins in the biochemical reactions. The recently described this compound hydrolase, from Gulosibacter molinativorax ON4T, plays a key role in the only known this compound degradation pathway . The active site architecture of this enzyme shows similarities with other amidohydrolases .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For instance, it has been found to affect embryonic survival and developmental abnormality in Bombina orientalis embryos . It can also cause systemic toxicity in B. orientalis embryos at certain concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. The crystal structure of recombinant this compound hydrolase reveals a homotetramer with a single mononuclear metal-dependent active site per monomer . This structure allows us to propose a general acid-base catalysis mechanism for this compound hydrolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that acute exposure to this compound can alter the neuroendocrine control of ovulation in rats . Moreover, this compound can also suffer microbial transformation by bacteria or fungi, sometimes serving as a nutrient and energy source .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in B. orientalis embryos, survival was significantly decreased at 50 μM this compound . This suggests that the lowest observed effective dose (LOED) for systemic toxicity in B. orientalis embryos is 50 μM .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidative metabolism forming either ring-hydroxylated metabolites or this compound sulfoxide . The sulfoxidation pathway is strongly implicated in this compound-induced testicular toxicity .
Transport and Distribution
This compound can easily disperse and react in the environment due to its physic-chemical properties . It can originate diverse transformation products, some with increased toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molinate is synthesized through the reaction of hexahydro-1H-azepine-1-carbothioic acid with ethyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process involves strict control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies this compound before it is formulated into herbicidal products.
Chemical Reactions Analysis
Types of Reactions: Molinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-alcohol and subsequently this compound-acid.
Photocatalytic Degradation: this compound can be degraded through photocatalysis using semiconductors like titanium dioxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Catalysts: Titanium dioxide for photocatalytic degradation.
Conditions: Varying pH levels, presence of light for photocatalysis, and controlled temperatures for hydrolysis.
Major Products Formed:
- This compound-alcohol
- This compound-acid
- Hexahydro-1H-azepine-1-carbothioic acid
- Ethanol
Scientific Research Applications
Molinate has been extensively studied for its applications in various fields:
- Agriculture: Primarily used as a herbicide to control weeds in rice fields. It is applied pre-planting or post-planting to ensure effective weed control .
- Environmental Science: Research on the microbial degradation of this compound has provided insights into bioremediation techniques for contaminated sites. Specific bacteria, such as Gulosibacter molinativorax, have been identified to degrade this compound into non-toxic compounds .
- Chemistry: Studies on the photocatalytic degradation of this compound have contributed to the development of advanced oxidation processes for water treatment .
Comparison with Similar Compounds
- Butylate: Used for controlling annual grasses and some broadleaf weeds in crops like corn and soybeans.
- EPTC: Applied to control annual grasses and certain broadleaf weeds in various crops.
- Thiobencarb: Used in rice fields to control annual grasses and broadleaf weeds, similar to molinate.
Properties
IUPAC Name |
S-ethyl azepane-1-carbothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-2-12-9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDOPGXGGQYYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)N1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024206 | |
Record name | Molinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Molinate is a clear liquid with aromatic odor. Non corrosive. Used as an herbicide., Clear amber liquid; [HSDB] | |
Record name | MOLINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18177 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Molinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6188 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
136.5 °C @ 10 mm Hg | |
Record name | MOLINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
139 °C (OC) | |
Record name | MOLINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with acetone, ethanol, kerosene, 4-methylpentan-2-one, xylene, In water, 970 mg/l @ 25 °C | |
Record name | MOLINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.063 g/ml @ 20 °C | |
Record name | MOLINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0056 [mmHg], 5.6X10-3 mm Hg @ 25 °C | |
Record name | Molinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6188 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | MOLINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid, Amber liquid | |
CAS No. |
2212-67-1 | |
Record name | MOLINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18177 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Molinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2212-67-1 | |
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Record name | Molinate [BSI:ISO] | |
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Record name | Molinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |
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Record name | Molinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.965 | |
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Record name | MOLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N5G08DJQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | MOLINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Molinate in the body, and how does this interaction lead to its toxic effects?
A1: this compound's primary target is Hydrolase A, a carboxylesterase found in the liver and testes. [] this compound undergoes metabolic activation via sulfoxidation to form reactive electrophilic metabolites, primarily this compound sulfoxide and this compound sulfone. [, ] These metabolites can covalently bind to the active site serine residue of Hydrolase A, leading to its inhibition. [, ]
Q2: What are the downstream consequences of Hydrolase A inhibition by this compound?
A2: In the testes, Hydrolase A inhibition disrupts the mobilization of cholesterol esters crucial for testosterone biosynthesis. [] This disruption leads to a decrease in circulating and testicular testosterone levels, ultimately impairing reproductive capability in male rats. [, ]
Q3: Does this compound affect other enzymes besides Hydrolase A?
A3: Yes, this compound sulfoxide and this compound sulfone have been shown to inhibit aldehyde dehydrogenase (ALDH) activity. [, ] this compound sulfone, being more reactive, can covalently modify cysteine residues, including the catalytic Cys302 of ALDH, leading to its inhibition. []
Q4: What is the significance of ALDH inhibition in the context of this compound toxicity?
A4: ALDH plays a crucial role in metabolizing neurotransmitters like dopamine. Inhibiting ALDH can lead to the accumulation of neurotoxic metabolites like 3,4-dihydroxyphenylacetaldehyde, potentially contributing to the observed neurotoxicity of this compound. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C9H17NOS, and its molecular weight is 187.3 g/mol. You can find the structure in various research articles, including [].
Q6: Is there any spectroscopic data available for this compound?
A6: While specific spectroscopic data is not detailed in the provided abstracts, researchers commonly utilize techniques like HPLC and mass spectrometry (MALDI-TOF MS, LC/MS/MS) to analyze this compound and its metabolites in biological samples. [, , ]
Q7: How stable is this compound under various environmental conditions?
A7: this compound dissipates rapidly from water in paddy field conditions, with DT50 values ranging from 0.89 to 1.73 days. [] Its dissipation is faster in moving water than in static conditions. [] In sediment, this compound degrades more slowly, with DT50 values ranging from 15.02 to 29.83 days. [] It undergoes photolysis in water, breaking down more rapidly in lake water compared to pure water. []
Q8: Are there any specific formulations of this compound used to enhance its application or stability?
A8: Yes, this compound is often formulated as granules (GR) to facilitate its application in rice fields. [, , ] Researchers have also investigated U-Granule formulations of this compound, either alone or in combination with other herbicides like Simetryn and Imazosulfuron, for improved application and weed control in paddy fields. []
Q9: How is this compound absorbed, distributed, metabolized, and excreted in the body?
A9: While specific pharmacokinetic parameters are not detailed in the abstracts, research indicates that this compound is readily absorbed following various routes of administration. [, , , ] It is metabolized primarily in the liver via oxidation to form ring-hydroxylated metabolites or via sulfoxidation to form this compound sulfoxide and this compound sulfone. [, ] Both rat and human liver microsomes and slices are capable of metabolizing this compound, with humans exhibiting greater detoxification of this compound sulfoxide through glutathione conjugation. [] this compound and its metabolites are ultimately excreted, but detailed excretion pathways require further investigation.
Q10: Do different species metabolize this compound differently?
A10: Yes, while both rats and humans metabolize this compound via similar pathways (hydroxylation and sulfoxidation), there are key differences in their detoxification capabilities. Human liver slices show a greater capacity for detoxifying this compound sulfoxide through glutathione conjugation compared to rats. []
Q11: What are the effects of this compound exposure on zebrafish behavior?
A11: While this compound exposure doesn't significantly alter specific spawning behaviors in zebrafish, it does significantly reduce the total number of eggs produced by exposed fish compared to controls. []
Q12: What are the primary toxic effects of this compound in mammals?
A12: this compound exposure is primarily associated with male reproductive toxicity in rats. [, , ] This toxicity is attributed to the inhibition of testicular Hydrolase A by its metabolites, leading to decreased testosterone levels and impaired spermatogenesis. [, , ] this compound can also cause neurotoxicity in animals, potentially due to ALDH inhibition and accumulation of neurotoxic metabolites. []
Q13: Does this compound exposure have any effects on hematological parameters?
A13: Yes, exposure to this compound has been shown to negatively impact hematological parameters in fish. Studies on European eels (Anguilla anguilla) revealed a decrease in various blood parameters, including blood proteins, hematocrit, hemoglobin, erythrocytes, and leukocytes, following this compound exposure. [] This effect was particularly noticeable during the recovery period after exposure. []
Q14: Are there alternative herbicides to this compound for weed control in rice fields?
A14: Yes, several alternative herbicides are available and have been studied in combination with this compound for improved weed control. These include:
- Fenoxaprop: Often applied at the panicle initiation stage of rice, it has shown good control of red rice when used sequentially with this compound. []
- Sethoxydim: Applied at the panicle initiation stage of rice, it provides comparable yields to this compound and enhances red rice control. []
- Amidochlor: Applied when rice heading exceeds 90%, it shows similar efficacy to Sethoxydim in controlling red rice and improving grain quality. []
- Quinclorac: Offers effective barnyardgrass control when tank-mixed with this compound and Propanil, potentially allowing for reduced this compound application rates. []
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